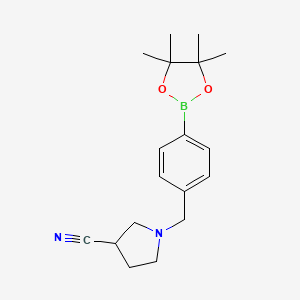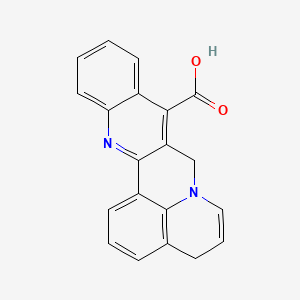
4H,8H-Benzo(b)quino(1,8-gh)(1,6)naphthyridine-9-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4H,8H-Benzo(b)quino(1,8-gh)(1,6)naphthyridine-9-carboxylic acid is a complex heterocyclic compound that has garnered significant interest in the fields of synthetic and medicinal chemistry. This compound is part of the naphthyridine family, which is known for its diverse biological activities, including anticancer, anti-HIV, antimicrobial, analgesic, anti-inflammatory, and antioxidant properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4H,8H-Benzo(b)quino(1,8-gh)(1,6)naphthyridine-9-carboxylic acid typically involves multi-step reactions starting from simpler aromatic compounds. One common synthetic route includes the cyclization of 2-aminoquinoline derivatives under specific conditions to form the naphthyridine core . The reaction conditions often involve the use of strong acids or bases, high temperatures, and sometimes catalysts to facilitate the cyclization process.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and ensuring the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 4H,8H-Benzo(b)quino(1,8-gh)(1,6)naphthyridine-9-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Various substitution reactions can be performed to introduce different substituents onto the naphthyridine core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of functionalized naphthyridines .
Wissenschaftliche Forschungsanwendungen
4H,8H-Benzo(b)quino(1,8-gh)(1,6)naphthyridine-9-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Its pharmacological properties are being explored for potential therapeutic applications, including antimicrobial and anti-inflammatory treatments.
Wirkmechanismus
The mechanism of action of 4H,8H-Benzo(b)quino(1,8-gh)(1,6)naphthyridine-9-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in anticancer research, the compound has been shown to inhibit the proliferation of cancer cells by interfering with DNA replication and inducing apoptosis . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Vergleich Mit ähnlichen Verbindungen
1,6-Naphthyridine: Shares a similar core structure but lacks the additional fused rings present in 4H,8H-Benzo(b)quino(1,8-gh)(1,6)naphthyridine-9-carboxylic acid.
Quinoline: Another nitrogen-containing heterocycle with a simpler structure.
Isoquinoline: Similar to quinoline but with a different arrangement of nitrogen atoms.
Uniqueness: this compound is unique due to its complex fused-ring system, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
101077-40-1 |
|---|---|
Molekularformel |
C20H14N2O2 |
Molekulargewicht |
314.3 g/mol |
IUPAC-Name |
3,13-diazapentacyclo[11.7.1.02,11.04,9.017,21]henicosa-1(20),2,4,6,8,10,14,17(21),18-nonaene-10-carboxylic acid |
InChI |
InChI=1S/C20H14N2O2/c23-20(24)17-13-7-1-2-9-16(13)21-18-14-8-3-5-12-6-4-10-22(19(12)14)11-15(17)18/h1-5,7-10H,6,11H2,(H,23,24) |
InChI-Schlüssel |
DYUYBNKWDQSFAP-UHFFFAOYSA-N |
Kanonische SMILES |
C1C=CN2CC3=C(C4=CC=CC=C4N=C3C5=CC=CC1=C52)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


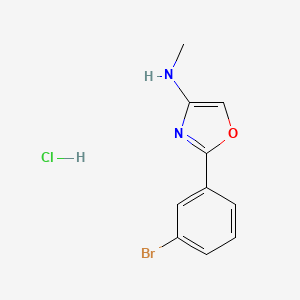

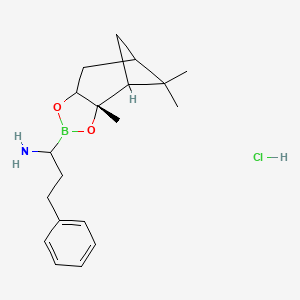
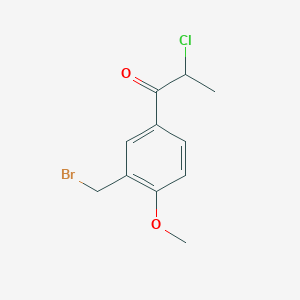

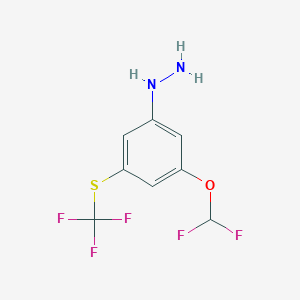
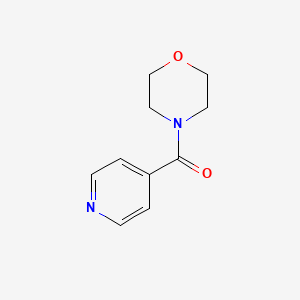

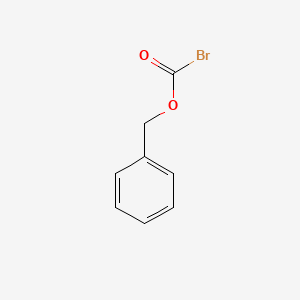

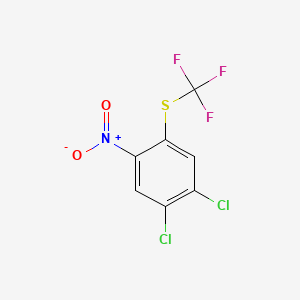
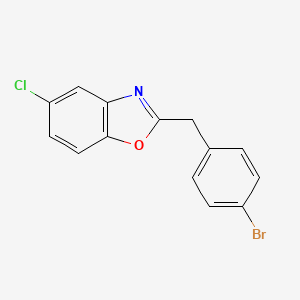
![N-Benzyl-N-ethyl-4-[(E)-(5-nitro-1,3-thiazol-2-yl)diazenyl]aniline](/img/structure/B14064544.png)
